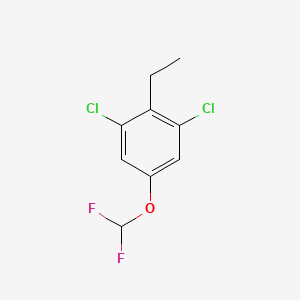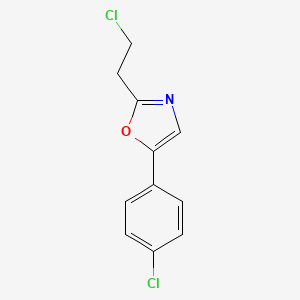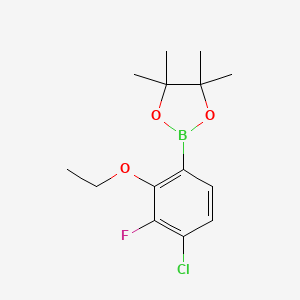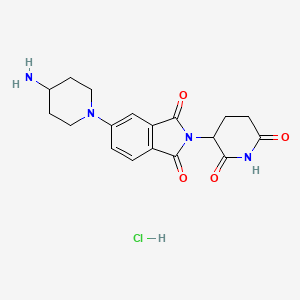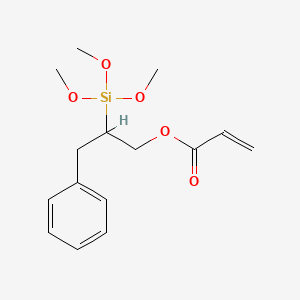
3-Phenyl-2-(trimethoxysilyl)propyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-(trimethoxysilyl)propyl acrylate is an organosilane compound that combines the properties of both acrylates and silanes. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. It is widely used in various industrial applications due to its unique chemical structure, which allows it to form strong bonds with different substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate typically involves the reaction of 3-phenylpropyl acrylate with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions. The reaction can be represented as follows:
3-Phenylpropyl acrylate+Trimethoxysilane→3-Phenyl-2-(trimethoxysilyl)propyl acrylate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2-(trimethoxysilyl)propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Polymerization: Polyacrylate-based polymers.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-(trimethoxysilyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The acrylate group can polymerize to form strong polymeric networks, enhancing the mechanical properties of the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl acrylate
- Vinyltrimethoxysilane
Uniqueness
3-Phenyl-2-(trimethoxysilyl)propyl acrylate is unique due to the presence of the phenyl group, which provides additional hydrophobicity and thermal stability compared to other similar compounds. This makes it particularly useful in applications where enhanced durability and resistance to environmental factors are required.
Eigenschaften
Molekularformel |
C15H22O5Si |
|---|---|
Molekulargewicht |
310.42 g/mol |
IUPAC-Name |
(3-phenyl-2-trimethoxysilylpropyl) prop-2-enoate |
InChI |
InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14(21(17-2,18-3)19-4)11-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3 |
InChI-Schlüssel |
QOPNRDKFUYVAFH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C(CC1=CC=CC=C1)COC(=O)C=C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


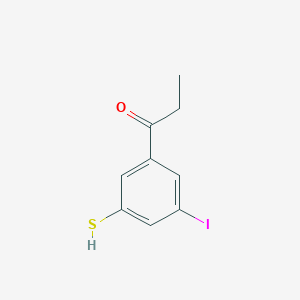
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
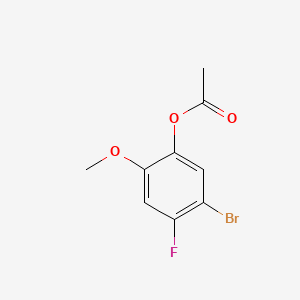
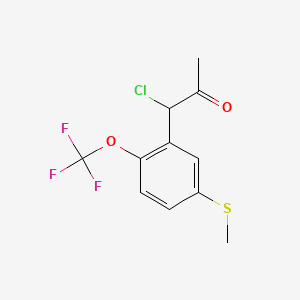

![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
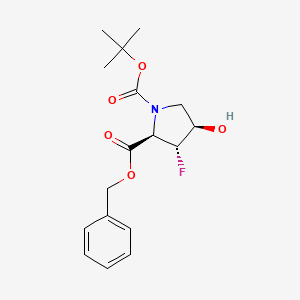
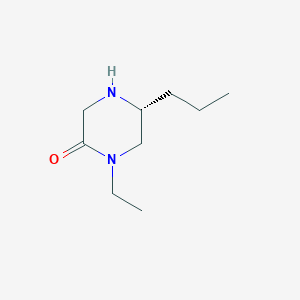
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
